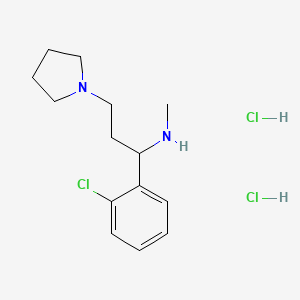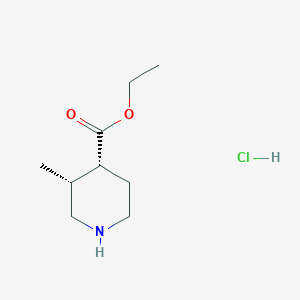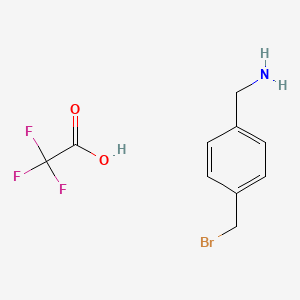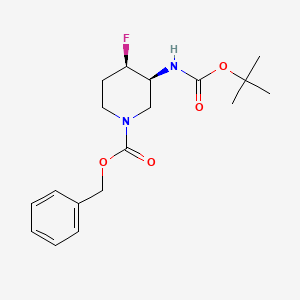
(3S,4R)-benzyl 3-((tert-butoxycarbonyl)amino)-4-fluoropiperidine-1-carboxylate
Vue d'ensemble
Description
(3S,4R)-benzyl 3-((tert-butoxycarbonyl)amino)-4-fluoropiperidine-1-carboxylate is a useful research compound. Its molecular formula is C18H25FN2O4 and its molecular weight is 352.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis from L-Aspartic Acid
(3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine and its analogs, including (3S,4R)-benzyl 3-((tert-butoxycarbonyl)amino)-4-fluoropiperidine-1-carboxylate, are synthesized from L-aspartic acid. This synthesis involves several steps, including methylation, reduction, protection, and hydrogenolysis, leading to high-yield production of these compounds (Yoshida et al., 1996).
Chiral Bicyclic 3-Hydroxypiperidines Synthesis
The synthesis of new, chiral bicyclic 3-hydroxypiperidines is achieved through a high diastereoselective ring expansion. This process includes the transformation of β-amino alcohols to their corresponding bicyclic piperidine derivatives, emphasizing the influence of stereogenic centers on diastereoselectivity (Wilken et al., 1997) (Wilken et al., 1997).
Mechanism of tert-Butyloxycarbonyl Group Migration
A study on the fast N→O tert-butyloxycarbonyl (Boc) migration in imides reveals an unusual nine-membered cyclic transition state. This process is initiated by a base-generated alkoxide and is crucial for understanding the chemical behavior of such compounds (Xue & Silverman, 2010).
Antibacterial Activity of Related Compounds
Research on 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid derivatives demonstrates potential antibacterial activities. These compounds exhibit better antibacterial properties against certain bacterial strains compared to their relative 2-arylthiazolidine-4-carboxylic acid derivatives, indicating their relevance in antibacterial research (Song et al., 2009).
Crystal Structure Studies
Studies on the crystal structure of compounds containing tert-butoxycarbonyl groups, such as O-Benzyl-N-tert-butoxycarbonyl-N-methyl-L-tyrosine, provide insights into peptide conformation and the role of N-methylation. This research is fundamental in understanding the structural aspects of these compounds (Jankowska et al., 2002).
Mécanisme D'action
Target of Action
The compound is likely to interact with specific proteins or enzymes in the body, given its complex structure and the presence of functional groups such as the tert-butoxycarbonyl group .
Mode of Action
The mode of action of the compound involves its interaction with its targets. The specific interactions depend on the nature of the target and the functional groups present in the compound. The tert-butoxycarbonyl group in the compound is known for its unique reactivity pattern , which may play a crucial role in these interactions.
Biochemical Pathways
The compound may affect various biochemical pathways due to the presence of the tert-butoxycarbonyl group. This group is known for its relevance in biosynthetic and biodegradation pathways . The specific pathways affected by the compound would depend on its targets and their roles in the body.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the temperature . The compound’s structure and functional groups may also influence its stability and reactivity in different environments.
Propriétés
IUPAC Name |
benzyl (3S,4R)-4-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O4/c1-18(2,3)25-16(22)20-15-11-21(10-9-14(15)19)17(23)24-12-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,20,22)/t14-,15+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVHJFTQWJQHIAL-CABCVRRESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(CCC1F)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CN(CC[C@H]1F)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


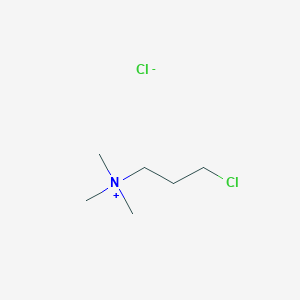
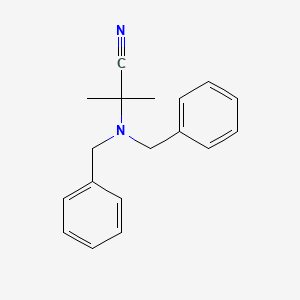


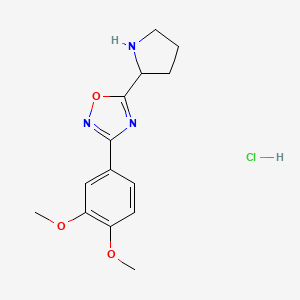
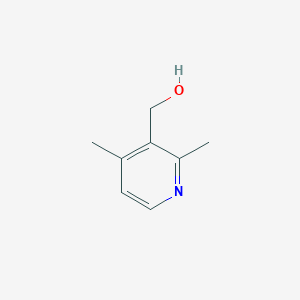

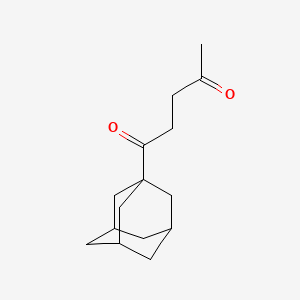
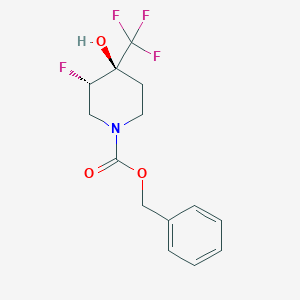

![5-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B3034602.png)
